molecular formula C18H16O5 B12690182 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one CAS No. 70460-22-9

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one

Cat. No.: B12690182
CAS No.: 70460-22-9
M. Wt: 312.3 g/mol
InChI Key: KWEKJLXMURGVRF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromenone core. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a dihydro derivative.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one can be compared with other flavonoids and phenolic compounds:

The uniqueness of this compound lies in its combination of the chromenone core with methoxy and hydroxyl groups, which contribute to its diverse biological activities.

Properties

CAS No.

70460-22-9

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methylchromen-4-one

InChI

InChI=1S/C18H16O5/c1-10-6-12(19)18-13(20)9-15(23-17(18)7-10)11-4-5-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3

InChI Key

KWEKJLXMURGVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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